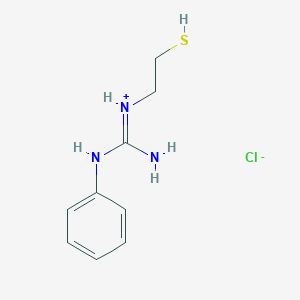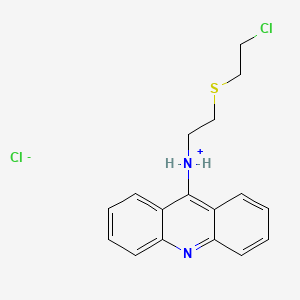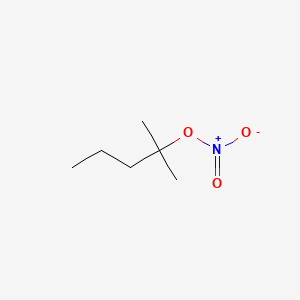![molecular formula C13H12N2OS B13731636 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole CAS No. 349481-27-2](/img/structure/B13731636.png)
2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole is a heterocyclic compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol . This compound is known for its diverse biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole can be achieved through various methods. One common approach involves the reaction of 2-aminobenzothiazole with aldehydes under microwave irradiation . This method is efficient and environmentally friendly, providing rapid access to the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Applications De Recherche Scientifique
2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying enzyme functions and interactions . In medicine, this compound has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the industry for developing new materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole include other imidazo[2,1-b]thiazole derivatives, such as benzo[d]imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole carboxamide . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart from its similar compounds is its specific hydroxymethyl and p-tolyl substituents. These unique structural features contribute to its distinct biological properties and make it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
349481-27-2 |
|---|---|
Formule moléculaire |
C13H12N2OS |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanol |
InChI |
InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-7-15-6-11(8-16)17-13(15)14-12/h2-7,16H,8H2,1H3 |
Clé InChI |
NEGGINXCNWWZIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)







![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)


![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)


